

6-Bromo-4-chloro-3-nitroquinoline molecular weight and formula

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Compound of Interest

Compound Name: **6-Bromo-4-chloro-3-nitroquinoline**

Cat. No.: **B1343797**

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Technical Guide: 6-Bromo-4-chloro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential applications of **6-Bromo-4-chloro-3-nitroquinoline**, a key intermediate in the synthesis of biologically active compounds.

Core Data Presentation

A summary of the key quantitative data for **6-Bromo-4-chloro-3-nitroquinoline** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₉ H ₄ BrClN ₂ O ₂
Molecular Weight	287.50 g/mol [1] [2] [3]
CAS Number	723281-72-9 [1]
MDL Number	MFCD09909913 [1]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent functionalization of the **6-Bromo-4-chloro-3-nitroquinoline** scaffold are outlined below. These protocols are foundational for the development of novel derivatives for drug discovery and material science applications.

Synthesis of 6-Bromo-4-chloro-3-nitroquinoline

The synthesis of **6-Bromo-4-chloro-3-nitroquinoline** can be achieved through a multi-step process, starting from commercially available precursors. The following is a representative protocol adapted from the synthesis of similar quinoline derivatives.

- Step 1: Nitration of 6-Bromo-4-hydroxyquinoline: To a solution of 6-bromo-4-hydroxyquinoline in a suitable solvent such as sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product, 6-bromo-4-hydroxy-3-nitroquinoline, is collected by filtration, washed with water, and dried.
- Step 2: Chlorination of 6-Bromo-4-hydroxy-3-nitroquinoline: The dried 6-bromo-4-hydroxy-3-nitroquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3), often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours. After cooling, the excess POCl_3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield **6-Bromo-4-chloro-3-nitroquinoline**.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 6-position of **6-Bromo-4-chloro-3-nitroquinoline** is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

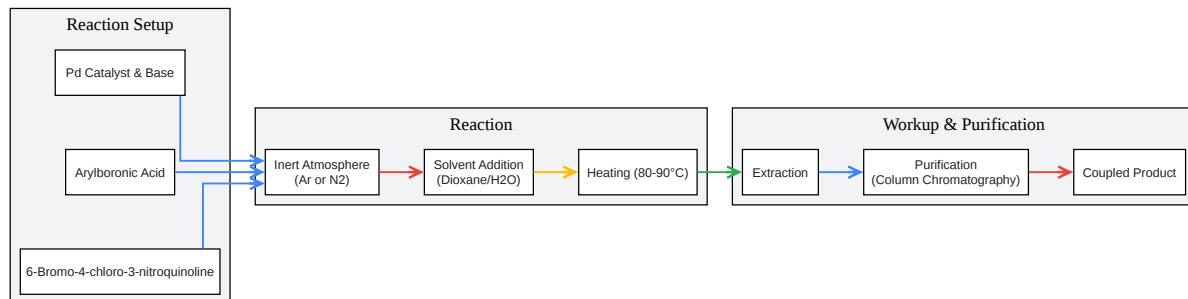
Protocol:

- Reaction Setup: In a Schlenk flask, combine **6-Bromo-4-chloro-3-nitroquinoline** (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equivalents), and a base like sodium carbonate (2 equivalents).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The concentration of the quinoline substrate is typically around 0.1 M.
- Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction, a key functionalization method for **6-Bromo-4-chloro-3-nitroquinoline**.

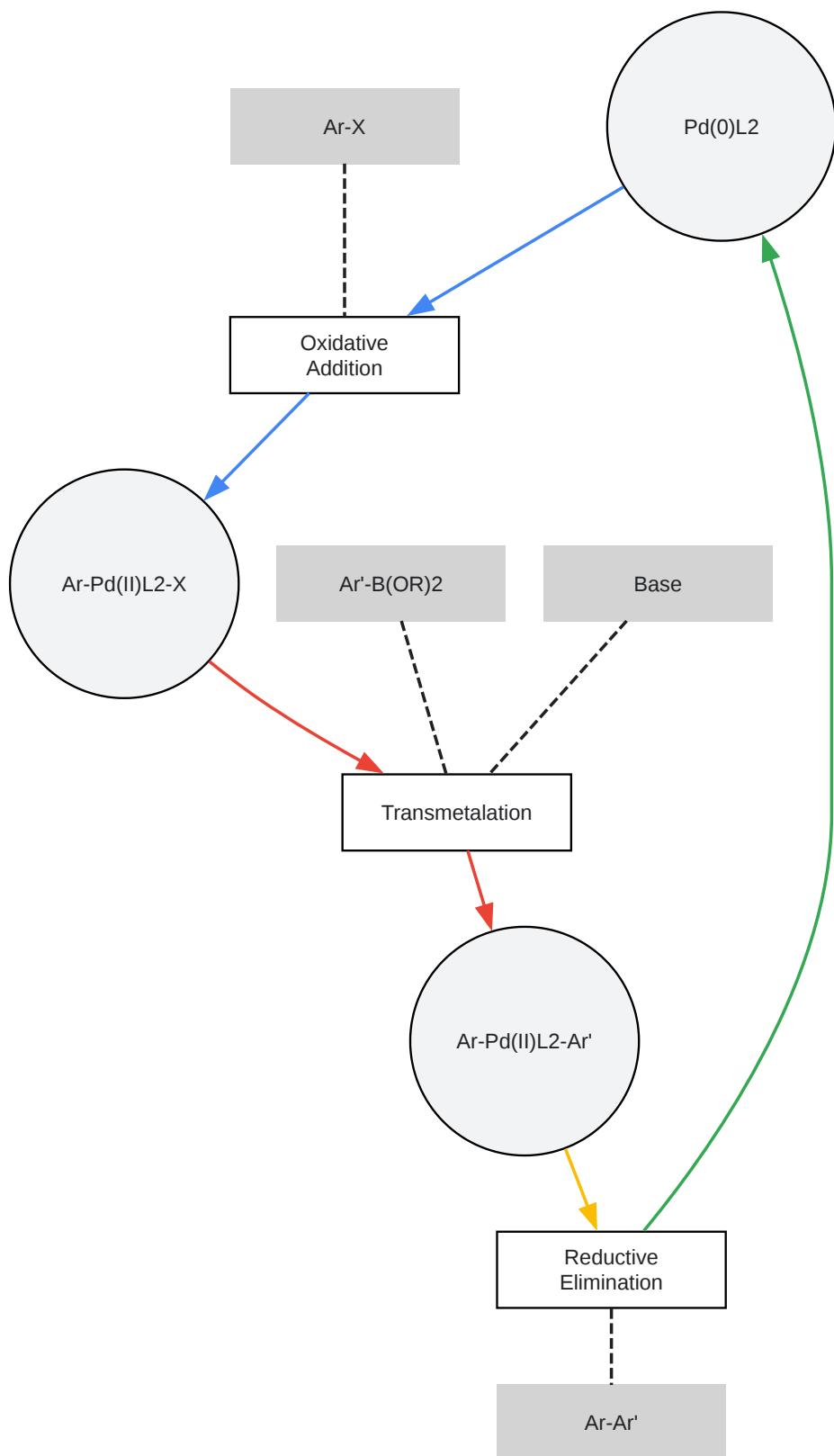


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Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key mechanistic steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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